3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one
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Overview
Description
3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one is a complex organic compound with the molecular formula C14H22O3 It is characterized by its unique structure, which includes a cyclopenta[a]naphthalene core with hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and a ketone, the compound can be synthesized through a series of cyclization and hydroxylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one exerts its effects involves interactions with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound has a similar core structure but lacks the hydroxyl groups, resulting in different reactivity and applications.
3,6-Dihydroxy-3a-methyldodecahydro-7H-cyclopenta[a]naphthalen-7-one: Another closely related compound with slight variations in the position of functional groups.
Uniqueness
3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62406-52-4 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3,7-dihydroxy-3a-methyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-6-one |
InChI |
InChI=1S/C14H22O3/c1-14-7-6-9-8(2-4-11(15)13(9)17)10(14)3-5-12(14)16/h8-12,15-16H,2-7H2,1H3 |
InChI Key |
KBFZQTLSWVCTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC(C3=O)O |
Origin of Product |
United States |
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